molecular formula C18H20N2OS2 B2553385 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1797191-17-3

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2553385
CAS RN: 1797191-17-3
M. Wt: 344.49
InChI Key: GYMOWDRZZRWPDG-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone, also known as PTPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTPE is a thiazepane-based compound that has been synthesized through various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone have been synthesized and evaluated for their potential biological activities. For instance, derivatives of pyridine and thiazole have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

  • Antimicrobial and Anticancer Potential

    Research has demonstrated that derivatives of pyridine, when synthesized with various heterocyclic compounds, show promising antimicrobial and anticancer activities. Compounds such as thiazolopyrimidines have been synthesized using similar methods and tested for their antimicrobial effectiveness, showing potential as broad-spectrum antibacterial agents (Bhadraiah et al., 2020).

  • Synthetic Applications

    The synthetic versatility of compounds structurally related to 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone allows for the creation of a wide array of heterocyclic compounds. These synthesized compounds have been utilized in the development of new pharmaceuticals, demonstrating various biological activities, including antimicrobial and anticancer properties (Mabkhot, Al-Majid, & Alamary, 2011).

properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c21-18(14-23-16-6-9-19-10-7-16)20-11-8-17(22-13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMOWDRZZRWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

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